molecular formula C16H19N3O5 B11006874 methyl N-[(2-methoxy-2-oxoethyl)carbamoyl]-L-tryptophanate

methyl N-[(2-methoxy-2-oxoethyl)carbamoyl]-L-tryptophanate

Cat. No.: B11006874
M. Wt: 333.34 g/mol
InChI Key: VBXWGAZWNPVJDJ-ZDUSSCGKSA-N
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Description

METHYL (2S)-3-(1H-INDOL-3-YL)-2-({[(2-METHOXY-2-OXOETHYL)AMINO]CARBONYL}AMINO)PROPANOATE is a complex organic compound that features an indole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-3-(1H-INDOL-3-YL)-2-({[(2-METHOXY-2-OXOETHYL)AMINO]CARBONYL}AMINO)PROPANOATE typically involves multiple steps, starting from commercially available precursors. The indole ring can be synthesized through Fischer indole synthesis, while the amino acid moiety can be introduced via peptide coupling reactions. The final esterification step involves the reaction of the carboxylic acid with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers for the coupling steps and large-scale esterification reactors.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S)-3-(1H-INDOL-3-YL)-2-({[(2-METHOXY-2-OXOETHYL)AMINO]CARBONYL}AMINO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methoxy-2-oxoethyl)carbamoylamino]propanoate

InChI

InChI=1S/C16H19N3O5/c1-23-14(20)9-18-16(22)19-13(15(21)24-2)7-10-8-17-12-6-4-3-5-11(10)12/h3-6,8,13,17H,7,9H2,1-2H3,(H2,18,19,22)/t13-/m0/s1

InChI Key

VBXWGAZWNPVJDJ-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)CNC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC

Canonical SMILES

COC(=O)CNC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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